molecular formula C9H4BrFO2 B7893703 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid

3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid

Cat. No.: B7893703
M. Wt: 243.03 g/mol
InChI Key: GIDILCOHECXFLY-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H4BrFO2 It is a derivative of propynoic acid, featuring a bromo and a fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.

    Sonogashira Coupling: The aniline derivative undergoes a Sonogashira coupling reaction with propargyl bromide in the presence of a palladium catalyst and a copper co-catalyst. This step introduces the prop-2-ynoic acid moiety.

    Oxidation: The resulting product is then oxidized using an appropriate oxidizing agent, such as potassium permanganate, to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the Sonogashira coupling and oxidation reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

    Addition Reactions: The prop-2-ynoic acid moiety can undergo addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Addition Reactions: Electrophiles like bromine or iodine can be employed.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.

    Addition: Products include halogenated derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways.

    Induce Apoptosis: In cancer cells, it can trigger programmed cell death through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid
  • 2-Bromo-3,3,3-trifluoropropene

Uniqueness

3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-bromo-3-fluorophenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDILCOHECXFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#CC(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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